3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, pyridinyl, piperidinyl, and benzenesulfonamide groups
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity .
Biochemical Pathways
It is known that similar compounds can exhibit higher anti-tb activity against mtb .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with pyridine and involving hydrogenation and substitution reactions.
Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions, using reagents such as chlorine and fluorine sources.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
- Oxidation and Reduction Reactions
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Biological Activity
3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS Number: 2034319-49-6) is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClFN3O2S with a molecular weight of 383.9 g/mol. The compound features a sulfonamide moiety, which is often linked to antibacterial activity, alongside a piperidine and pyridine ring that may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing piperidine and pyridine derivatives have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cell proliferation and survival .
Antibacterial Properties
Sulfonamide compounds are well-known for their antibacterial properties. In vitro studies have demonstrated that derivatives similar to this compound exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .
Other Biological Activities
In addition to anticancer and antibacterial activities, there is emerging evidence suggesting that this compound may also exhibit antifungal properties. Research indicates that certain sulfonamides can disrupt fungal cell wall synthesis or inhibit critical enzymes involved in fungal metabolism .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the Royal Society of Chemistry evaluated a series of novel sulfonamide derivatives, including those structurally related to the compound . These derivatives were tested against various cancer cell lines, revealing IC50 values that indicate effective inhibition of cell growth. The study concluded that modifications in the piperidine and pyridine rings significantly influenced the anticancer activity .
Case Study 2: Antibacterial Evaluation
In another investigation published in MDPI, several sulfonamide derivatives were synthesized and tested for their antibacterial efficacy. The results showed that compounds with halogen substitutions exhibited enhanced activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can lead to improved bioactivity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O2S/c18-15-11-14(4-5-16(15)19)25(23,24)21-12-13-6-9-22(10-7-13)17-3-1-2-8-20-17/h1-5,8,11,13,21H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWDFHZNZNZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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